ML303

NS1 Antagonist Influenza A Virus MDCK Cell Assay

ML303 is the lead pyrazolopyridine NS1 antagonist validated for reproducible influenza research. It delivers sub‑micromolar potency (IC90 155 nM, EC50 0.7 μM) and exceptional selectivity (SI >100) without confounding cytotoxicity. Demonstrated lung exposure (Cmax 18,567 ng/mL; lung/plasma AUC 704%) enables robust in vivo mechanistic studies. Published SAR, ADME data, and defined resistance mechanisms support rational analog design and combination strategy evaluation. Choose this well‑characterized chemical probe to ensure experimental reliability.

Molecular Formula C21H16F3N3O2
Molecular Weight 399.4 g/mol
Cat. No. B2935589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML303
Molecular FormulaC21H16F3N3O2
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC1=NN(C2=NC=CC(=C12)C3=CC(=C(C=C3)O)OC)C4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C21H16F3N3O2/c1-12-19-16(13-3-8-17(28)18(11-13)29-2)9-10-25-20(19)27(26-12)15-6-4-14(5-7-15)21(22,23)24/h3-11,28H,1-2H3
InChIKeyYBRHGNCGFMRGSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





ML303 NS1 Antagonist: Technical Overview and Procurement Baseline for Pyrazolopyridine Influenza Research Tools


ML303 is a pyrazolopyridine small molecule that acts as a potent and selective antagonist of the influenza virus nonstructural protein 1 (NS1) [1]. It exhibits an IC90 of 155 nM against NS1 function and an EC50 of 0.7 μM against influenza A virus H1N1 (strain A/PR/8/34) replication in MDCK cells [2]. The compound is characterized by a molecular formula of C21H16F3N3O2, a molecular weight of 399.37 g/mol, and a CAS number of 1638211-04-7 [3].

Why ML303 Cannot Be Replaced by Other Pyrazolopyridine or Generic NS1 Antagonists in Preclinical Studies


The NS1 antagonist class encompasses structurally diverse chemotypes (e.g., pyrazolopyridines, quinoxalines, hydrazones) with wide variations in potency, selectivity, pharmacokinetics, and resistance profiles [1]. Simply substituting one NS1 inhibitor for another based solely on the target name is scientifically unsound; critical experimental parameters such as the effective concentration required for viral inhibition, the therapeutic window (selectivity index), and the compound's ability to reach relevant tissue compartments (e.g., lung) differ dramatically between individual compounds [2]. The quantitative evidence below demonstrates that ML303's specific performance metrics—particularly its sub-micromolar IC90, high selectivity index, and favorable lung exposure—are not shared by earlier NS1 inhibitors like JJ3297 or NSC125044, making generic substitution a potential source of experimental irreproducibility [3].

ML303 Quantitative Evidence Guide: Direct Comparator Data for Informed Procurement Decisions


ML303 Potency Advantage: NS1 Inhibition (IC90) and Antiviral Activity (EC50) vs. Prior Art JJ3297

ML303 exhibits a 32-fold improvement in NS1 inhibitory potency relative to the earlier NS1 antagonist JJ3297, based on the IC90 value of 155 nM for ML303 [1] compared to the reported IC50 of 5 μM for JJ3297 [2]. In a direct antiviral replication assay using influenza A/PR/8/34 H1N1 in MDCK cells, ML303 demonstrates an EC50 of 0.7 μM [3], whereas JJ3297's efficacy is limited to low-multiplicity infections and fails to control viral spread at high MOI [2].

NS1 Antagonist Influenza A Virus MDCK Cell Assay

ML303 Selectivity Index Advantage: Cytotoxicity Profile vs. NSC-Series NS1 Inhibitors

ML303 exhibits a selectivity index (SI) greater than 100, based on an antiviral IC90 of 155 nM and a cytotoxicity CC50 exceeding 100 μM in MDCK cells [1]. In contrast, representative compounds from the earlier NSC-series NS1 inhibitors show significantly lower SIs: NSC125044 has an SI of 12.4 against the PR strain, NSC109834 has an SI of 32.3, and NSC128164 has an SI of 16.6 [2]. The 8-fold to 10-fold higher SI for ML303 indicates a substantially wider therapeutic window.

Selectivity Index Cytotoxicity MDCK Cells

ML303 In Vivo Pharmacokinetics: Lung Exposure and Tissue Distribution vs. Class Expectations

Following a single intraperitoneal (IP) dose of 30 mg/kg in C57BL/6 mice, ML303 achieves a Cmax of 18,567 ng/mL in lung tissue, a Cmax of 2,437 ng/mL in plasma, and a Cmax of 49,600 ng/mL in liver, all with a Tmax of 0.25 hours [1]. The lung-to-plasma AUC ratio is 704%, indicating preferential accumulation in the primary site of influenza infection [2]. This favorable lung exposure profile is particularly notable given the compound's modest aqueous kinetic solubility of 3.1 μM [3], demonstrating that low solubility does not preclude meaningful in vivo tissue distribution.

Pharmacokinetics Lung Exposure In Vivo Mouse Model

ML303 In Vitro ADME Profile: Metabolic Stability and Permeability

ML303 exhibits moderate metabolic stability in mouse liver microsomes, with 45% of the compound remaining after 30 minutes of incubation [1]. In Caco-2 permeability assays, ML303 shows an apparent permeability (Papp) of 0.10 × 10⁻⁶ cm/s in the apical-to-basolateral direction and an efflux ratio of 2.29, indicating good permeability with low efflux [2]. These ADME parameters are consistent with the compound's demonstrated in vivo bioavailability and tissue distribution.

ADME Microsomal Stability Caco-2 Permeability

ML303 Application Scenarios: Where This NS1 Antagonist Delivers Differentiated Value


Mechanistic Studies of NS1-Mediated Immune Evasion in Cell Culture

ML303's high selectivity index (SI >100) and sub-micromolar potency (EC50 0.7 μM) make it an optimal tool for dissecting the role of NS1 in antagonizing the host interferon response without confounding cytotoxicity [1]. In MDCK cells, treatment with 20 μM ML303 for 6 hours restores IFN-β mRNA levels, enabling researchers to quantify the impact of NS1 inhibition on innate immune signaling pathways .

Preclinical In Vivo Efficacy Studies in Mouse Models of Influenza

The demonstrated lung exposure of ML303 (Cmax 18,567 ng/mL; lung/plasma AUC ratio 704%) following a single 30 mg/kg IP dose supports its use in murine influenza infection models [1]. This pharmacokinetic profile positions ML303 as a viable chemical probe for evaluating the therapeutic potential of NS1 antagonism in vivo, either as monotherapy or in combination with existing antivirals .

Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization

ML303 serves as the lead probe of a well-characterized pyrazolopyridine chemical series for which a complete SAR, including ADME data for multiple analogs, has been published [1]. The availability of side-by-side comparator data for related analogs (e.g., CID-5331614, CID-6094243) enables medicinal chemists to rationally design improved NS1 antagonists with enhanced potency or pharmacokinetic properties .

Resistance Mechanism and Drug Combination Studies

ML303 resistance is mediated by structural changes in viral replication proteins that lower compound–target affinity while preserving enzymatic activity [1]. This well-defined resistance mechanism makes ML303 a valuable tool for studying the evolution of viral escape mutants and for evaluating rational combination strategies with neuraminidase inhibitors or polymerase inhibitors to suppress resistance emergence .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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